N-(2,4-difluorophenyl)-5-(pyrrolidin-1-ylmethyl)furan-2-carboxamide
Description
N-(2,4-difluorophenyl)-5-(pyrrolidin-1-ylmethyl)furan-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a furan ring, a pyrrolidine moiety, and a difluorophenyl group. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-5-(pyrrolidin-1-ylmethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2O2/c17-11-3-5-14(13(18)9-11)19-16(21)15-6-4-12(22-15)10-20-7-1-2-8-20/h3-6,9H,1-2,7-8,10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFCOOHLJSTKAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-5-(pyrrolidin-1-ylmethyl)furan-2-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrrolidine Moiety: The pyrrolidine group is often introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with an intermediate compound.
Attachment of the Difluorophenyl Group: The difluorophenyl group is usually introduced through electrophilic aromatic substitution or via coupling reactions using palladium catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) facilitate nucleophilic substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,3-dione derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2,4-difluorophenyl)-5-(pyrrolidin-1-ylmethyl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has potential applications in the study of enzyme inhibition and receptor binding due to its structural similarity to certain bioactive molecules. It can serve as a probe in biochemical assays to investigate the function of specific proteins.
Medicine
In medicine, this compound is being explored for its potential therapeutic properties. It may act as a lead compound in the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-5-(pyrrolidin-1-ylmethyl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This binding can inhibit or activate the target, leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-5-(morpholin-1-ylmethyl)furan-2-carboxamide
- N-(2,4-difluorophenyl)-5-(piperidin-1-ylmethyl)furan-2-carboxamide
- N-(2,4-difluorophenyl)-5-(azetidin-1-ylmethyl)furan-2-carboxamide
Uniqueness
Compared to similar compounds, N-(2,4-difluorophenyl)-5-(pyrrolidin-1-ylmethyl)furan-2-carboxamide is unique due to the presence of the pyrrolidine moiety, which can influence its binding affinity and specificity for certain molecular targets. This structural feature may enhance its biological activity and make it a more potent compound in certain applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
